4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid
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Overview
Description
4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid is a complex organic compound that features a variety of functional groups, including methoxy, amino, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and final purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid shares structural similarities with other benzoic acid derivatives and isoquinoline compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C39H43N3O9 |
---|---|
Molecular Weight |
697.8 g/mol |
IUPAC Name |
4-[[6-[2-[3-methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C39H43N3O9/c1-47-35-25-27(7-12-34(35)41-15-17-48-19-21-50-23-24-51-22-20-49-18-16-41)13-14-40-33-11-10-32-36-30(33)3-2-4-31(36)37(43)42(38(32)44)26-28-5-8-29(9-6-28)39(45)46/h2-12,25,40H,13-24,26H2,1H3,(H,45,46) |
InChI Key |
AAXUZSDJPDDRIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC5=CC=C(C=C5)C(=O)O)N6CCOCCOCCOCCOCC6 |
Origin of Product |
United States |
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